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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-2-methylpropane

Cat. No.: B125078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the novel halogenated alkane, 1-Bromo-2-fluoro-2-methylpropane. The document details

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside detailed experimental protocols for acquiring such spectra. This guide is

intended to serve as a valuable resource for the characterization and utilization of this

compound in research and development.

Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for 1-Bromo-2-fluoro-2-methylpropane,

the following data has been predicted based on established structure-spectra correlations and

analysis of analogous compounds. These predictions offer a foundational dataset for

researchers working with this molecule.

Table 1: Predicted ¹H NMR Data for 1-Bromo-2-fluoro-2-
methylpropane
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~3.6 - 3.8 Doublet 2H ~10-12 (²JHF) -CH₂Br

~1.5 - 1.7 Singlet 6H - -C(CH₃)₂

Table 2: Predicted ¹³C NMR Data for 1-Bromo-2-fluoro-2-
methylpropane

Chemical Shift (δ) ppm Assignment

~90 - 100 (d, ¹JCF ≈ 170-190 Hz) -C(CH₃)₂F

~40 - 50 -CH₂Br

~20 - 30 (d, ²JCF ≈ 20-25 Hz) -C(CH₃)₂

Table 3: Predicted IR Spectroscopy Data for 1-Bromo-2-
fluoro-2-methylpropane

Wavenumber (cm⁻¹) Intensity Assignment

2980 - 2850 Strong C-H stretch (alkane)

1470 - 1430 Medium C-H bend (CH₃)

1390 - 1370 Medium C-H bend (gem-dimethyl)

1150 - 1050 Strong C-F stretch

650 - 550 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-
2-fluoro-2-methylpropane
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m/z Relative Abundance Assignment

154/156 Low
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

75 High [C₄H₈F]⁺ (Loss of Br)

57 Very High [C₄H₉]⁺ (tert-butyl cation)

41 Medium [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1-Bromo-
2-fluoro-2-methylpropane, a volatile, halogenated liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

Prepare a solution of 1-Bromo-2-fluoro-2-methylpropane (approximately 5-10 mg for ¹H

NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).
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Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: -10 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total

Reflectance (ATR) accessory.
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Sample Preparation (ATR Method):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 1-Bromo-2-fluoro-2-methylpropane directly onto the center of

the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the major absorption bands in the spectrum.

Correlate the observed absorption bands with known vibrational frequencies of functional

groups to confirm the presence of C-H, C-F, and C-Br bonds.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample

introduction and separation. Electron Ionization (EI) is a common ionization method for such

compounds.

Sample Preparation and Introduction (GC-MS):
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Prepare a dilute solution of 1-Bromo-2-fluoro-2-methylpropane in a volatile organic solvent

(e.g., dichloromethane or diethyl ether) at a concentration of approximately 100 ppm.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The GC will separate the compound from the solvent and introduce it into the mass

spectrometer.

Mass Spectrometer Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: m/z 35-300.

Scan Speed: 1-2 scans/second.

Source Temperature: 200-250 °C.

Data Analysis:

Identify the molecular ion peak(s) ([M]⁺). Note the characteristic isotopic pattern of bromine

(¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks for bromine-

containing fragments (M and M+2) of nearly equal intensity.

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose fragmentation pathways that are consistent with the observed fragment ions to

support the proposed structure.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of 1-Bromo-2-fluoro-2-methylpropane.
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Workflow for Spectroscopic Analysis of 1-Bromo-2-fluoro-2-methylpropane
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Caption: Spectroscopic analysis workflow for 1-Bromo-2-fluoro-2-methylpropane.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-fluoro-2-
methylpropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b125078?utm_src=pdf-body-img
https://www.benchchem.com/product/b125078?utm_src=pdf-body
https://www.benchchem.com/product/b125078#1-bromo-2-fluoro-2-methylpropane-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b125078#1-bromo-2-fluoro-2-methylpropane-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b125078#1-bromo-2-fluoro-2-methylpropane-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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